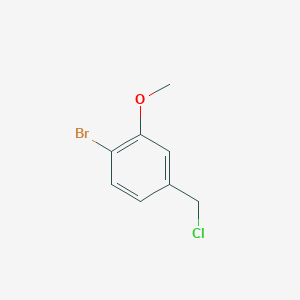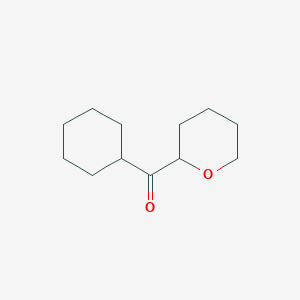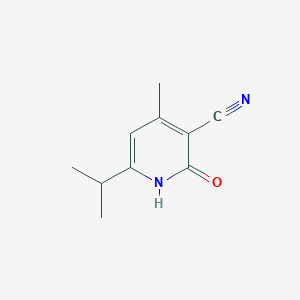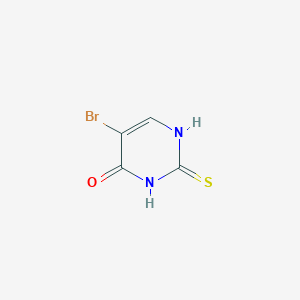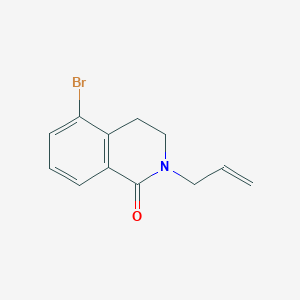
2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one
説明
2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the isoquinolinone family. It is a heterocyclic compound that contains a bromine atom and an allyl group. The compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one is not fully understood. However, it is believed that the compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The antifungal activity is thought to be due to the inhibition of fungal cell wall synthesis. The compound's potential use as an antidepressant and anxiolytic agent is believed to be due to its ability to modulate neurotransmitter levels in the brain.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and fungi. Animal studies have also shown that the compound can reduce tumor growth and improve survival rates. Additionally, the compound has been found to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
The advantages of using 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one in lab experiments include its potent antitumor and antifungal activity, as well as its potential use as an antidepressant and anxiolytic agent. The compound's heterocyclic structure also makes it a suitable candidate for further modification and optimization. However, the limitations of using the compound in lab experiments include its low solubility in water and its potential toxicity to normal cells.
将来の方向性
There are several future directions for the research and development of 2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one. One possible direction is the optimization of the compound's structure to improve its solubility and reduce its toxicity. Another direction is the investigation of the compound's potential use in combination with other chemotherapeutic agents for the treatment of cancer. The compound's potential use as an antidepressant and anxiolytic agent also warrants further investigation. Additionally, the compound's antifungal activity could be explored for the development of new antifungal agents.
科学的研究の応用
2-Allyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one has shown promising results in various scientific research studies. The compound has been found to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. It has also shown antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, the compound has been investigated for its potential use as an antidepressant and anxiolytic agent.
特性
IUPAC Name |
5-bromo-2-prop-2-enyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-2-7-14-8-6-9-10(12(14)15)4-3-5-11(9)13/h2-5H,1,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBUVUFVNIVPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C(C1=O)C=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193391 | |
| Record name | 5-Bromo-3,4-dihydro-2-(2-propen-1-yl)-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1131222-53-1 | |
| Record name | 5-Bromo-3,4-dihydro-2-(2-propen-1-yl)-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131222-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3,4-dihydro-2-(2-propen-1-yl)-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



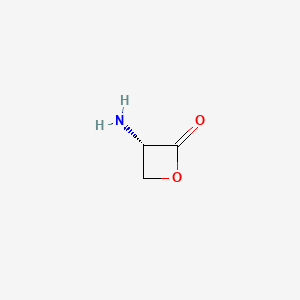




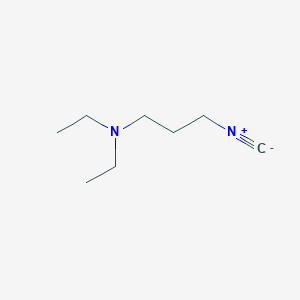
![1-(1-Adamantyl)-3-[4-(methanesulfonamido)cyclohexyl]urea](/img/structure/B3213887.png)

